N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
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Overview
Description
“N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C19H18ClN3O4 . It is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Molecular Structure Analysis
The molecular structure of “N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide” can be confirmed by its physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide” can be inferred from its molecular structure. It has a molecular weight of 387.82 g/mol .Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with aryl or vinyl halides, catalyzed by palladium. N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions, functional group tolerance, and environmentally benign nature contribute to its widespread use in synthetic chemistry.
Antiviral Activity
Derivatives of indole, including those containing the thiazole moiety, have been investigated for their antiviral potential. N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide derivatives may exhibit antiviral activity against RNA and DNA viruses. Further studies are needed to explore their efficacy and mechanisms of action .
Anti-Inflammatory Properties
Certain indole derivatives, including those related to our compound, have demonstrated anti-inflammatory effects. These compounds may inhibit inflammation pathways, making them relevant for potential therapeutic applications .
Antimicrobial and Anticancer Research
Efforts to combat drug resistance in pathogens and cancer cells have led to the study of N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide derivatives. Their pharmacological activities, including antimicrobial and anticancer effects, warrant further investigation .
Molecular Modeling and Drug Design
Computational studies can explore the binding interactions of this compound with biological targets. Molecular modeling techniques can guide drug design efforts, potentially leading to novel therapeutic agents .
Chemical Biology and Mechanistic Studies
Researchers can use N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide as a tool to investigate biological processes. Its unique structure may provide insights into cellular pathways and protein interactions .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds target a wide range of biological receptors and enzymes, indicating a broad spectrum of potential targets for N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives act as inhibitors for certain enzymes, while others may bind to specific receptors, modulating their activity. The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability, although the exact properties would depend on the specific structure of the compound and the physiological conditions.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide would depend on its specific targets and the nature of its interactions with these targets.
properties
IUPAC Name |
N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-7-4-8-14(9-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEDGLKCJZGUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(3-chlorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide |
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